Norisocorydine
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Overview
Description
Norisocorydine is an isoquinoline alkaloid, specifically an aporphine alkaloid, which is found in various plant species. It is known for its biological activities, including antiplasmodial and antioxidant properties . The compound has a molecular formula of C19H21NO4 and a molecular weight of 327.3743 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norisocorydine can be synthesized through various methods, including extraction from natural sources such as the seeds of Annona squamosa . The extraction process typically involves the use of solvents like methanol and techniques such as Soxhlet extraction . The crude extract can then be purified using methods like pH-zone-refining counter-current chromatography and high-speed counter-current chromatography .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Norisocorydine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction can lead to the formation of reduced isoquinoline compounds .
Scientific Research Applications
Norisocorydine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of norisocorydine involves its interaction with various molecular targets and pathways. For instance, its antiplasmodial activity is attributed to its ability to neutralize acidic food vacuoles in Plasmodium falciparum, thereby enhancing its antiplasmodial effects . Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Similar Compounds
Norisocorydine is similar to other aporphine alkaloids such as isocorydine, boldine, and laurotetanine . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness
What sets this compound apart from its similar compounds is its specific pKa value and stability at physiological pH, which allows it to be protonated and accumulated within acidic environments like the food vacuoles of Plasmodium falciparum . This unique property enhances its antiplasmodial activity compared to other similar alkaloids .
Properties
CAS No. |
475-70-7 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C19H21NO4/c1-22-13-5-4-10-8-12-15-11(6-7-20-12)9-14(23-2)19(24-3)17(15)16(10)18(13)21/h4-5,9,12,20-21H,6-8H2,1-3H3/t12-/m0/s1 |
InChI Key |
OHDQLTAYHMLRBA-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=C2C(=C(C=C4CCN3)OC)OC)C=C1)O |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C2C(=C(C=C4CCN3)OC)OC)C=C1)O |
Origin of Product |
United States |
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